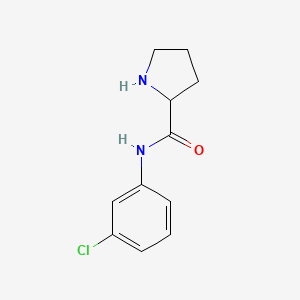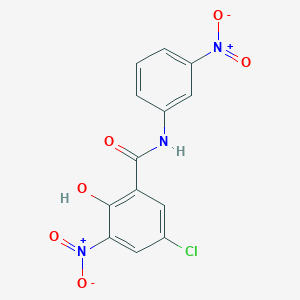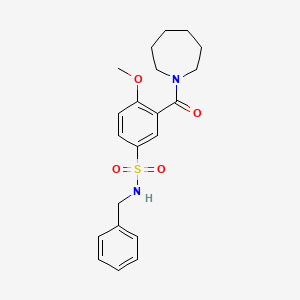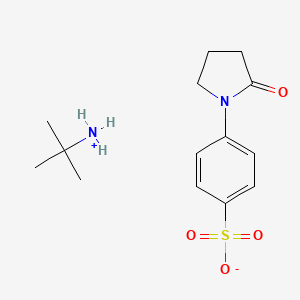
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound that combines the structural features of an aminium ion and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 2-methylpropan-2-amine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The aminium ion can participate in nucleophilic substitution reactions.
Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include substituted amines or alcohols.
Hydrolysis: The major products are 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid and 2-methylpropan-2-ol.
Scientific Research Applications
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The aminium ion can form ionic bonds with negatively charged sites on proteins, while the sulfonate ester can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)acetate
- 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)propanoate
Uniqueness
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H22N2O4S |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
tert-butylazanium;4-(2-oxopyrrolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H11NO4S.C4H11N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-4(2,3)5/h3-6H,1-2,7H2,(H,13,14,15);5H2,1-3H3 |
InChI Key |
DNHPTDVHUGEVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B12487333.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12487340.png)
![4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487347.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)

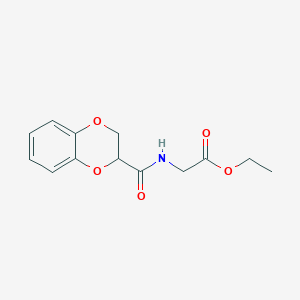
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)
![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)
![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)
![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)
![Methyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487420.png)
